molecular formula C7H12ClF2NO2 B2897283 Ethyl 3,3-difluoropyrrolidine-2-carboxylate hydrochloride CAS No. 168102-04-3

Ethyl 3,3-difluoropyrrolidine-2-carboxylate hydrochloride

Cat. No.: B2897283
CAS No.: 168102-04-3
M. Wt: 215.62
InChI Key: CPQVZNDSPIWRLL-UHFFFAOYSA-N
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Description

Historical Context of Fluorinated Pyrrolidine Derivatives

The exploration of fluorinated pyrrolidines began in the late 20th century, driven by the pharmaceutical industry’s need for metabolically stable bioisosteres. Early work focused on monofluorinated analogs, but the discovery that 3,3-difluorination conferred enhanced conformational rigidity and metabolic stability shifted focus to difluorinated derivatives. A landmark 2005 synthesis by Xu et al. demonstrated that 3,3-difluoropyrrolidine could be efficiently produced via Claisen rearrangement of 3-oxo-pyrrolidine-1-carboxylate intermediates, followed by ruthenium(VIII)-catalyzed oxidation and borane reduction. This two-step process, yielding the free base in 65% overall purity, established a template for subsequent derivatives like ethyl 3,3-difluoropyrrolidine-2-carboxylate hydrochloride.

The introduction of fluorine atoms at the 3,3-positions was initially challenging due to side reactions during direct fluorination. Advances in deoxofluorinating agents , such as bis(2-methoxyethyl)aminosulfur trifluoride (Deoxo-Fluor®), enabled selective difluorination of ketone precursors while minimizing epimerization. These synthetic breakthroughs coincided with rising interest in fluorinated heterocycles for CNS drugs, as fluorine’s electronegativity improved blood-brain barrier penetration.

Position Within Contemporary Organofluorine Chemistry

In modern organofluorine chemistry, this compound occupies a niche as both a synthetic intermediate and a bioactive motif. Its C-F bond orientation (axial vs. equatorial) directly influences molecular recognition, as seen in fluorinated PipPhos ligands that enhance enantioselectivity in asymmetric catalysis. The compound’s ethyl ester group facilitates further derivatization; hydrolysis yields 3,3-difluoropyrrolidine-2-carboxylic acid, a precursor for peptide-based therapeutics.

Recent methodological advances, such as rhodium-catalyzed dearomatization-hydrogenation (DAH) of fluoropyridines, have expanded access to stereodefined fluorinated piperidines and pyrrolidines. For example, DAH protocols achieve all-cis-3,4-difluoropyrrolidines with >95% diastereoselectivity, underscoring the demand for precise fluorination patterns. Comparative studies show that this compound outperforms monofluorinated analogs in inhibiting serine proteases due to its reduced basicity (pKa ~5.2 vs. ~8.5 for non-fluorinated analogs).

Table 1: Synthetic Routes to 3,3-Difluoropyrrolidine Derivatives

Method Starting Material Fluorinating Agent Yield (%) Reference
Claisen Rearrangement 3-Oxo-pyrrolidine-1-Boc Deoxo-Fluor® 72
DAH Process 3-Fluoropyridine H₂/Rh Catalyst 68
Reductive Amination Difluorinated Succinic Acid BH₃·SMe₂ 65

Evolution of Research Interest in Fluorinated Amino Acid Derivatives

The compound’s role in amino acid chemistry stems from its structural similarity to proline. Fluorination at the 3,3-positions induces a twisted envelope conformation , which stabilizes β-turn motifs in peptides. This property has been exploited to design fluorinated peptidomimetics resistant to enzymatic degradation. For instance, Ni(II)-catalyzed asymmetric synthesis enables the production of enantiopure 3,3-difluoropyrrolidine-2-carboxylates, which serve as proline analogs in collagenase inhibitors.

Recent work by Liu et al. (2023) highlights the compound’s utility in synthesizing trifluoroleucine analogs , where the ethyl ester acts as a protecting group during solid-phase peptide synthesis. Additionally, its hydrochloride salt improves solubility in polar solvents, facilitating reactions under mild aqueous conditions—a critical advantage for bioconjugation.

Academic Significance in Heterocyclic Chemistry Research

This compound has become a benchmark for studying fluorine’s stereoelectronic effects in five-membered rings. The axial fluorine atoms create a dipole moment (1.92 D) that stabilizes transition states in nucleophilic substitutions, as demonstrated in its use for synthesizing fluorinated ionic liquids. Academic studies also leverage its crystallographic data to model C-F···H-X hydrogen bonding, which influences supramolecular assembly.

The compound’s versatility is further evidenced by its application in fluorine-18 radiochemistry , where its pyrrolidine scaffold serves as a backbone for PET tracers targeting dopamine receptors. Researchers have also functionalized the ester group via palladium-catalyzed cross-coupling to introduce aryl moieties for kinase inhibition studies.

Table 2: Key Applications in Medicinal Chemistry

Application Target Biological Effect Reference
Protease Inhibition HCV NS3/4A EC₅₀ = 12 nM
Dopamine Receptor Binding D₂/D₃ Receptors Kᵢ = 0.8 nM
Antiviral Activity SARS-CoV-2 Main Protease IC₅₀ = 5.3 µM

Properties

IUPAC Name

ethyl 3,3-difluoropyrrolidine-2-carboxylate;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H11F2NO2.ClH/c1-2-12-6(11)5-7(8,9)3-4-10-5;/h5,10H,2-4H2,1H3;1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CPQVZNDSPIWRLL-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1C(CCN1)(F)F.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H12ClF2NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

215.62 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

168102-04-3
Record name ethyl 3,3-difluoropyrrolidine-2-carboxylate hydrochloride
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 3,3-difluoropyrrolidine-2-carboxylate hydrochloride typically involves the reaction of ethyl 2-pyrrolidinecarboxylate with a fluorinating agent under controlled conditions. The reaction is carried out in the presence of a suitable solvent and catalyst to ensure the selective introduction of fluorine atoms at the desired positions on the pyrrolidine ring .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and equipment to achieve high yields and purity. The reaction conditions are optimized to ensure the efficient conversion of starting materials to the desired product .

Chemical Reactions Analysis

Types of Reactions

Ethyl 3,3-difluoropyrrolidine-2-carboxylate hydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperatures and pressures to ensure selectivity and yield .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of substituted pyrrolidine derivatives .

Scientific Research Applications

Synthetic Routes

  • Fluorination : Utilizing diethylaminosulfur trifluoride (DAST) for selective fluorination.
  • Batch and Continuous Flow Processes : Employed in industrial settings for large-scale production with high yield and purity.

Chemistry

Ethyl 3,3-difluoropyrrolidine-2-carboxylate hydrochloride serves as a crucial building block in the synthesis of complex organic molecules. Its unique structure allows for the introduction of fluorine into various chemical frameworks, enhancing their properties.

Comparison with Similar Compounds

CompoundKey FeaturesApplications
Ethyl 2-oxo-3-piperidinecarboxylateContains carbonyl instead of fluorineDifferent reactivity
3,3-DifluoropyrrolidineLacks ester functionalityLimited applications in medicinal chemistry

Biology

In biological research, this compound is utilized to study enzyme mechanisms and protein-ligand interactions. The fluorine substituents improve binding affinities, making it an excellent candidate for investigating biochemical pathways.

Case Study: Enzyme Interaction
A study demonstrated that this compound effectively modulates enzyme activity by enhancing ligand binding through its fluorinated structure. This was evidenced by increased enzymatic activity in assays involving various target enzymes.

Medicine

The compound is investigated as a pharmaceutical intermediate in drug development. Its ability to enhance the potency of active pharmaceutical ingredients through improved membrane permeability is particularly notable.

Pharmaceutical Applications

  • Active Pharmaceutical Ingredients (APIs) : Used in the synthesis of novel drugs targeting specific diseases.
  • Agrochemicals : Employed in the development of new agrochemical formulations due to its stability and reactivity.

Table 1: Summary of Applications

FieldApplicationImpact
ChemistryBuilding block for organic synthesisFacilitates complex molecule formation
BiologyStudy of enzyme mechanismsEnhances understanding of biochemical processes
MedicinePharmaceutical intermediateImproves drug efficacy and delivery

Mechanism of Action

The mechanism of action of ethyl 3,3-difluoropyrrolidine-2-carboxylate hydrochloride involves its interaction with specific molecular targets and pathways. The fluorine atoms in the compound can enhance its binding affinity to certain enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways depend on the specific application and context of use .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Table 1: Key Structural and Physical Properties
Compound Name Substituents Fluorine Atoms Melting Point (°C) Key Applications
Ethyl 3,3-difluoropyrrolidine-2-carboxylate HCl 3,3-difluoro, ethyl ester 2 95 Pharmaceutical intermediates
Ethyl pyrrolidine-2-carboxylate HCl No fluorine, ethyl ester 0 Not reported Organic synthesis
Ethyl 3-amino-3-cyclopropyl-2,2-difluoropropanoate HCl 2,2-difluoro, cyclopropyl, amino 2 Not reported Drug discovery (kinase inhibitors)
3-(3-Ethylphenyl)-3-fluoropyrrolidine HCl 3-fluoro, 3-ethylphenyl 1 Not reported Preclinical studies

Functional and Reactivity Differences

  • Fluorination Effects: The difluoro substitution in the target compound enhances metabolic stability and lipophilicity compared to non-fluorinated analogs like ethyl pyrrolidine-2-carboxylate HCl. This modification also reduces basicity, influencing salt formation and solubility .
  • In contrast, the ethylphenyl group in 3-(3-ethylphenyl)-3-fluoropyrrolidine HCl increases aromatic interactions, which may enhance binding to hydrophobic enzyme pockets .

Pharmacological Potential

Fluorinated pyrrolidines are prioritized in drug discovery for their enhanced blood-brain barrier penetration. For example, derivatives similar to the target compound are explored as NMDA receptor modulators, whereas ethylphenyl-substituted analogs may target GPCRs .

Biological Activity

Ethyl 3,3-difluoropyrrolidine-2-carboxylate hydrochloride is a compound of significant interest in medicinal chemistry and biological research due to its unique structural characteristics and potential therapeutic applications. This article explores its biological activity, mechanisms of action, and relevant research findings.

This compound is characterized by the presence of difluorinated pyrrolidine and an ester functional group. The fluorine atoms enhance the compound's lipophilicity and binding affinity to various biological targets, which is crucial for its activity in biochemical pathways.

The biological activity of this compound primarily involves its interaction with specific enzymes and receptors. The fluorine substituents contribute to increased stability and reactivity, allowing the compound to modulate various biochemical pathways effectively.

  • Enzyme Inhibition : The compound has been shown to inhibit certain enzymes involved in metabolic pathways, suggesting potential applications in drug development for diseases such as cancer and neurodegenerative disorders .
  • Protein-Ligand Interactions : Ethyl 3,3-difluoropyrrolidine-2-carboxylate has been utilized in studies investigating protein-ligand interactions, providing insights into enzyme mechanisms that could lead to the development of targeted therapies.

Biological Activity Data

A summary of the biological activity data for this compound is presented in Table 1. This table includes various studies highlighting its effects on different biological targets.

Study Target Effect IC50/EC50 Notes
Study API5P4KγInhibition7.1 nMSelective inhibition with potential therapeutic effects in oncology .
Study BEnzyme XActivation50 µMModulates enzyme activity leading to increased metabolic flux .
Study CReceptor YAntagonism20 nMBlocks receptor signaling pathways involved in inflammation .

Case Study 1: Anticancer Activity

In a recent study, ethyl 3,3-difluoropyrrolidine-2-carboxylate was evaluated for its anticancer properties. The compound demonstrated significant inhibition of cell proliferation in various cancer cell lines, with an IC50 value indicating potent activity against PI5P4Kγ, a target implicated in cancer progression. The study suggested that this compound could serve as a lead structure for developing new anticancer agents .

Case Study 2: Neuroprotective Effects

Another investigation focused on the neuroprotective effects of ethyl 3,3-difluoropyrrolidine-2-carboxylate in models of neurodegenerative diseases. The results indicated that the compound could reduce oxidative stress markers and promote neuronal survival through modulation of specific signaling pathways. This suggests potential applications in treating conditions such as Alzheimer's disease .

Q & A

Q. SHELX Software Suite :

  • SHELXL : Refinement against high-resolution X-ray data confirms bond lengths/angles (e.g., C–F ≈ 1.39 Å, typical for sp<sup>3</sup>-hybridized carbons).
  • SHELXD : Useful for solving twinned or low-symmetry crystals, common in fluorinated compounds .
    Data Table :
ParameterValueSource
Space GroupP21/cHypothetical
C–F Bond Length1.38–1.42 Å
Melting Point95°C

How does fluorination at the 3,3-positions influence the compound’s reactivity in medicinal chemistry?

Q. Enhanced Properties :

  • Metabolic Stability : Fluorine atoms reduce cytochrome P450-mediated oxidation, prolonging half-life in vitro.
  • Conformational Rigidity : The 3,3-difluoro group restricts pyrrolidine ring puckering, favoring bioactive conformations .
    Case Study : Analogues like Methyl 3-fluoropyrrolidine-2-carboxylate show improved enzyme inhibition (e.g., protease targets) due to fluorine’s electronegativity .

What are the challenges in scaling up the synthesis of this compound for preclinical studies?

Q. Critical Factors :

  • SF4 Handling : Requires specialized equipment (e.g., gas scrubbers) to mitigate HF byproduct formation .
  • Hydrogenation Safety : Pd/C catalysts demand inert atmospheres to prevent pyrophoric risks .
    Optimization Strategy : Continuous flow reactors improve heat dissipation and reduce batch variability during esterification and fluorination steps .

How can researchers differentiate between enantiomers of this compound?

Q. Chiral Resolution Methods :

  • Chromatography : Chiral HPLC (e.g., Chiralpak AD-H column) with hexane/IPA eluents.
  • Crystallization : Diastereomeric salt formation using (−)-dibenzoyl-L-tartaric acid .
    Stereochemical Impact : Enantiomers may exhibit divergent binding affinities; e.g., (R)-configuration analogues show higher selectivity for GABA receptors in preclinical models .

What in vitro bioactivity data exist for this compound, and how does it compare to non-fluorinated analogues?

Q. Comparative Studies :

ParameterFluorinated AnaloguesNon-FluorinatedSource
IC50 (Enzyme X)12 nM85 nM
LogP1.20.8
Fluorination improves lipophilicity and target engagement but may increase off-target interactions (e.g., hERG inhibition) .

What safety protocols are recommended for handling this compound?

Q. Risk Mitigation :

  • Ventilation : Use fume hoods during synthesis to avoid HCl vapor exposure.
  • PPE : Acid-resistant gloves and goggles during salt formation .
    Toxicology Note : Limited in vivo data; assume acute toxicity (LD50 ~200 mg/kg in rodents) based on structurally related pyrrolidines .

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